Brevenal

Description

Structure

3D Structure

Properties

CAS No. |

776331-34-1 |

|---|---|

Molecular Formula |

C39H60O8 |

Molecular Weight |

656.9 g/mol |

IUPAC Name |

(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.03,13.05,10.018,24]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal |

InChI |

InChI=1S/C39H60O8/c1-8-9-10-11-15-33-37(5,42)19-16-30-31(43-33)17-20-38(6)35(44-30)23-32-36(47-38)28(41)24-39(7)34(45-32)22-27(4)29(46-39)14-12-13-25(2)26(3)18-21-40/h8-10,13,18,21,27-36,41-42H,1,11-12,14-17,19-20,22-24H2,2-7H3/b10-9-,25-13+,26-18+/t27-,28-,29-,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+/m0/s1 |

InChI Key |

JPBOABGEVHVPNM-LPEULFRDSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@](C[C@@H]([C@H]3[C@H](O2)C[C@H]4[C@](O3)(CC[C@H]5[C@H](O4)CC[C@]([C@H](O5)CC/C=C\C=C)(C)O)C)O)(O[C@H]1CC/C=C(\C)/C(=C/C=O)/C)C |

Canonical SMILES |

CC1CC2C(CC(C3C(O2)CC4C(O3)(CCC5C(O4)CCC(C(O5)CCC=CC=C)(C)O)C)O)(OC1CCC=C(C)C(=CC=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Brevenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

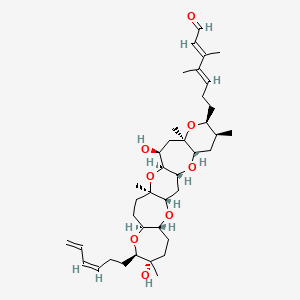

Brevenal, a complex polyether marine natural product, has garnered significant attention for its unique biological activity as a brevetoxin (B15176840) antagonist. Isolated from the dinoflagellate Karenia brevis, the causative organism of Florida's red tides, this compound presents a fascinating and intricate chemical structure. This document provides a comprehensive overview of the chemical structure of this compound, detailing its molecular formula, IUPAC name, and key physicochemical properties. Furthermore, it outlines the experimental methodologies pivotal to its structural elucidation, including spectroscopic analysis and confirmation through total synthesis.

Chemical Structure and Properties

This compound is a pentacyclic polyether with a complex stereochemistry. Its structure has been determined and later revised based on extensive spectroscopic analysis and confirmed by total synthesis.

The definitive structure of (-)-Brevenal is presented below:

(2E,4E)-7-[(1S,3R,5S,7S,8S,10R,12S,13S,15R,18S,20R,21S,24R)-20-[(3Z)-hexa-3,5-dienyl]-12,21-dihydroxy-7,10,15,21-tetramethyl-4,9,14,19,25-pentaoxapentacyclo[13.10.0.0³,¹³.0⁵,¹⁰.0¹⁸,²⁴]pentacosan-8-yl]-3,4-dimethylhepta-2,4-dienal [1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₀O₈ | PubChem[1] |

| Molecular Weight | 656.9 g/mol | PubChem[1] |

| Exact Mass | 656.42881887 Da | PubChem[1] |

| CAS Number | 776331-34-1 | PubChem[1] |

| XLogP3 | 6.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

Experimental Protocols for Structural Elucidation

The determination of this compound's intricate structure was a multi-faceted process relying on a combination of spectroscopic techniques and ultimately confirmed by total chemical synthesis.

Spectroscopic Analysis

The initial structural hypothesis of this compound was established through a suite of advanced spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial for elucidating the connectivity of the molecule. These experiments included COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-proton correlations, which helped in piecing together the polyether backbone and the side chains. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were employed to determine the relative stereochemistry of the numerous chiral centers by analyzing through-space proton-proton interactions.[2]

-

High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly with electrospray ionization (ESI), was used to determine the precise molecular formula of this compound by providing a highly accurate mass measurement.[3] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional clues about the structural components of the molecule.

Total Synthesis

The definitive confirmation of this compound's structure, including its absolute configuration, was achieved through total synthesis. Several research groups have reported the total synthesis of this compound.[4][5][6][7][8] The general approach involved a convergent strategy where key fragments of the molecule were synthesized independently and then coupled together. The final synthetic product was then meticulously compared to the natural isolate using spectroscopic methods (NMR, MS) and by measuring its optical rotation. A key publication in this area even reported a revision of the initially proposed structure based on discrepancies between the NMR spectra of the synthetic compound and the natural product, highlighting the critical role of total synthesis in validating complex natural product structures.[9]

Visualization of the Structural Elucidation Workflow

The logical flow of experiments and reasoning that led to the determination of this compound's chemical structure is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. This compound | C39H60O8 | CID 15965874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Brevenal: A Natural Brevetoxin Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brevenal, a naturally occurring polyether compound produced by the dinoflagellate Karenia brevis, has emerged as a significant brevetoxin (B15176840) antagonist. Brevetoxins are potent neurotoxins responsible for neurotoxic shellfish poisoning (NSP) and other adverse respiratory and neurological effects. This technical guide provides an in-depth overview of the mechanism of action, quantitative binding data, and experimental protocols related to this compound's antagonistic properties. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring this compound as a potential therapeutic agent for brevetoxin-related illnesses.

Introduction

Florida red tides, caused by blooms of Karenia brevis, release a suite of potent neurotoxins known as brevetoxins (PbTxs).[1][2][3] These toxins bind to and activate voltage-sensitive sodium channels (VSSCs), leading to persistent channel opening, uncontrolled sodium influx, and subsequent disruption of normal neurological function.[4] This can result in massive fish kills, neurotoxic shellfish poisoning in humans, and respiratory distress from aerosolized toxins.[1][2][3]

Interestingly, K. brevis also produces this compound, a shorter, trans-fused polyether molecule that acts as a natural antagonist to brevetoxins.[5][6] this compound has been shown to protect fish from the neurotoxic effects of brevetoxin exposure and is being investigated as a model compound for the development of therapeutics to prevent or reverse brevetoxin intoxication.[1][2][3]

Mechanism of Action: Competitive and Allosteric Antagonism

Brevetoxins bind to site 5 on the alpha-subunit of VSSCs, causing a lowering of the activation potential, persistent activation, and repetitive nerve firing.[4] this compound has been shown to competitively displace tritiated brevetoxin from this binding site in rat brain synaptosomes, suggesting it acts as a competitive antagonist.[1][2][3][7]

The following diagram illustrates the proposed mechanism of brevetoxin activation of the VSSC and its antagonism by this compound.

Figure 1: Mechanism of Brevetoxin Action and this compound Antagonism.

Quantitative Data on this compound and Brevetoxin Binding

Several studies have quantified the binding affinities of this compound and brevetoxins to VSSCs. The following tables summarize key quantitative data from radioligand binding assays performed with rat brain synaptosomes.

Table 1: Binding Affinity of this compound and its Derivatives

| Compound | Assay Conditions | Kd (nM) | Ki (nM) | Bmax (pmol/mg protein) | Reference |

| [³H]-Brevenol | Saturation binding | 67 | - | 7.1 | [8] |

| This compound | Competition vs. [³H]-Brevenol | - | 75 | - | [8] |

| Brevenol | Competition vs. [³H]-Brevenol | - | 56 | - | [8] |

| This compound | Competition vs. [³H]-PbTx-3 | - | 98 | - | [8] |

| Brevenol | Competition vs. [³H]-PbTx-3 | - | 661 | - | [8] |

Table 2: Binding Affinity of Brevetoxins

| Compound | Assay Conditions | Ki (nM) | Reference |

| PbTx-2 | Competition vs. [³H]-PbTx-3 | 0.81 | [8] |

| PbTx-3 | Competition vs. [³H]-PbTx-3 | 1.6 | [8] |

Experimental Protocols

Synaptosome Binding Assay

This protocol is a standard method for studying the binding of ligands to neuronal receptors.

Objective: To determine the binding affinity of this compound and brevetoxins to VSSCs in rat brain synaptosomes.

Materials:

-

Rat cerebellum

-

Sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 130 mM choline (B1196258) chloride, 5.5 mM glucose, 0.8 mM MgSO₄, 5.4 mM KCl, 1 mg/mL BSA, pH 7.4)

-

Radiolabeled ligand (e.g., [³H]-PbTx-3 or [³H]-brevenol)

-

Unlabeled competitor (this compound, brevetoxin, etc.)

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Synaptosome Preparation: Homogenize rat cerebellum in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in the assay buffer.[1][2][3]

-

Binding Assay: In a series of tubes, combine the synaptosome preparation with a fixed concentration of the radiolabeled ligand.

-

Competition Assay: To determine the binding affinity of unlabeled compounds, add varying concentrations of the competitor to the tubes.

-

Incubation: Incubate the mixture at 4°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.

Figure 2: Experimental Workflow for Synaptosome Binding Assay.

In Vivo Fish Bioassay

Objective: To assess the protective effects of this compound against brevetoxin-induced neurotoxicity in a live animal model.[1][2][3]

Materials:

-

Small fish (e.g., zebrafish)

-

Brevetoxin solution

-

This compound solution

-

Control solution (seawater)

-

Observation tanks

Procedure:

-

Acclimation: Acclimate fish to the experimental tanks.

-

Treatment Groups:

-

Control group: Exposed to seawater only.

-

Brevetoxin group: Exposed to a lethal concentration of brevetoxin.

-

This compound pre-treatment group: Exposed to this compound for a period before brevetoxin exposure.

-

Co-treatment group: Exposed to a mixture of this compound and brevetoxin.

-

-

Exposure: Administer the respective solutions to the tanks.

-

Observation: Continuously monitor the fish for signs of neurotoxicity (e.g., loss of equilibrium, erratic swimming, paralysis) and record time to mortality.

-

Data Analysis: Compare the survival times and mortality rates between the different treatment groups.

Signaling Pathways

The binding of brevetoxin to VSSCs initiates a cascade of downstream signaling events. While the complete pathway is still under investigation, key components have been identified. Brevetoxin-induced sodium influx leads to membrane depolarization, which in turn can activate other voltage-gated channels, such as calcium channels. The resulting increase in intracellular calcium can trigger various cellular responses, including neurotransmitter release and activation of downstream signaling kinases.

Figure 3: Brevetoxin-Induced Signaling Pathway.

Therapeutic Potential and Future Directions

This compound's ability to antagonize the effects of brevetoxin makes it a promising candidate for the development of therapeutics for NSP and other brevetoxin-related illnesses.[1][2][3] Its natural origin and apparent lack of toxicity at effective concentrations are advantageous for drug development.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its binding site on the VSSC.

-

Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

-

Exploring the structure-activity relationships of this compound derivatives to develop more potent and specific antagonists.[5]

-

Investigating the potential of this compound as a treatment for other channelopathies involving VSSCs.

Conclusion

This compound is a unique natural product with a dual mechanism of action as a brevetoxin antagonist. By binding to a distinct site on the VSSC, it allosterically and competitively inhibits the action of brevetoxins. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic applications of this promising compound. Continued investigation into this compound and its derivatives holds the potential to yield effective treatments for the adverse health effects of harmful algal blooms.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brevetoxin - Wikipedia [en.wikipedia.org]

- 5. Structure Activity Relationship of this compound Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound on brevetoxin-induced DNA damage in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationship of this compound Hydrazide Derivatives [mdpi.com]

The Brevenal Binding Site on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevenal, a polyether compound produced by the dinoflagellate Karenia brevis, has garnered significant interest within the scientific community for its unique interaction with voltage-gated sodium channels (Nav). Unlike the potent neurotoxins (brevetoxins) also produced by K. brevis, this compound acts as an antagonist, offering a potential therapeutic avenue for neurotoxic shellfish poisoning and other conditions related to sodium channel hyperactivity. This technical guide provides an in-depth exploration of the this compound binding site on Nav channels, detailing the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate its mechanism of action.

The this compound Binding Site: A Competitive Interaction at Neurotoxin Receptor Site 5

This compound exerts its antagonistic effects by interacting with neurotoxin receptor site 5 on the α-subunit of voltage-gated sodium channels.[1][2][3] This site is also the target for brevetoxins, and the primary mechanism of this compound's action is through competitive displacement of these toxins.[1][2][3]

The binding site is located in a lipid-exposed cleft formed at the interface of domains I and IV of the Nav channel α-subunit.[4][5] More specifically, photoaffinity labeling and mutagenesis studies have identified key transmembrane segments involved in forming this pocket:

While the interaction is largely competitive, some evidence suggests that the this compound binding site may be distinct from, yet allosterically coupled to, the brevetoxin (B15176840) binding site.[9] Studies using radiolabeled brevenol ([³H]-brevenol) have shown that while this compound and brevenol can displace [³H]-brevenol binding, brevetoxins are unable to do so effectively.[9] This suggests a nuanced interaction that warrants further investigation.

Signaling and Functional Consequences of this compound Binding

The binding of this compound to site 5 antagonizes the effects of brevetoxins, which are known to cause persistent activation of sodium channels.[10] Brevetoxins achieve this by shifting the voltage-dependence of activation to more negative potentials and inhibiting inactivation.[6][8] By competitively inhibiting brevetoxin binding, this compound effectively acts as a sodium channel blocker, preventing the aberrant channel gating induced by the toxins.[4] This antagonistic action has been shown to protect fish from the neurotoxic effects of brevetoxin exposure.[2][3]

The downstream signaling pathways affected by brevetoxin activation of Nav channels, and therefore inhibited by this compound, include alterations in intracellular calcium dynamics and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[11][12]

Quantitative Binding Data

The affinity of this compound and related compounds for the voltage-gated sodium channel has been quantified through various radioligand binding assays. The following tables summarize the key binding parameters reported in the literature.

| Ligand | Assay Type | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [³H]-brevenol | Saturation Binding | Rat Brain Synaptosomes | 67 | 7.1 | [9] |

| Competitor | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [³H]-PbTx-3 | Rat Brain Synaptosomes | 98 | [9] |

| Brevenol | [³H]-PbTx-3 | Rat Brain Synaptosomes | 661 | [9] |

| This compound | [³H]-brevenol | Rat Brain Synaptosomes | 75 | [9] |

| Brevenol | [³H]-brevenol | Rat Brain Synaptosomes | 56 | [9] |

| BODIPY FL-brevenal | [³H]-brevenol | Rat Brain Synaptosomes | 149 | [13] |

| This compound | [³H]-brevenol | Rat Brain Synaptosomes | 340 | [13] |

Experimental Protocols

The characterization of the this compound binding site has relied on a combination of biochemical and electrophysiological techniques. Below are detailed methodologies for the key experiments cited.

Synaptosome Preparation

Synaptosomes, which are isolated presynaptic terminals, provide a rich source of voltage-gated sodium channels for binding assays.

Protocol:

-

Tissue Homogenization: Rodent brains (minus cerebellum for some preparations) are homogenized in a buffered sucrose (B13894) solution.[1]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to pellet nuclei and mitochondria, enriching the supernatant with synaptosomes.

-

Final Pelleting: The synaptosome-enriched supernatant is centrifuged at a high speed to pellet the synaptosomes.

-

Resuspension: The final pellet is resuspended in the appropriate assay buffer.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity and specificity of ligand binding to their receptors.

a) Saturation Binding Assay:

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol:

-

Incubation: A fixed amount of synaptosome preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-brevenol).

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration or centrifugation.[13]

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to a one-site binding model to determine Kd and Bmax.[6][9]

b) Competitive Binding Assay:

This assay is used to determine the inhibition constant (Ki) of an unlabeled compound.

Protocol:

-

Incubation: A fixed concentration of the radiolabeled ligand and a fixed amount of synaptosome preparation are incubated with increasing concentrations of the unlabeled competitor (e.g., this compound).

-

Equilibrium, Separation, and Quantification: These steps are performed as described for the saturation binding assay.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to identify specific amino acid residues involved in ligand binding.[14][15][16]

Protocol:

-

Mutant Plasmid Generation: A plasmid containing the cDNA for the sodium channel α-subunit is used as a template. Specific codons are altered using PCR-based methods to substitute the desired amino acid (often alanine) at the target position.

-

Expression in Host Cells: The mutant plasmids are transfected into a suitable host cell line (e.g., tsA-201 cells) for protein expression.[8]

-

Functional and Binding Analysis: The expressed mutant channels are then characterized using electrophysiology to confirm functionality and radioligand binding assays to determine any changes in ligand affinity.[6][8]

Automated Patch-Clamp Electrophysiology

Automated patch-clamp electrophysiology allows for the high-throughput functional characterization of ion channels and the effects of various compounds.[4]

Protocol:

-

Cell Culture: Mammalian cells (e.g., CHO-K1 or HEK293) are engineered to overexpress the specific human Nav channel subtype of interest (e.g., Nav1.2, Nav1.4, Nav1.5, Nav1.7).[4]

-

Cell Preparation: Cells are harvested and prepared for automated patch-clamping.

-

Whole-Cell Recording: Whole-cell currents are recorded in response to voltage-clamp protocols.

-

Compound Application: Increasing concentrations of the test compounds (e.g., PbTx-3 and this compound) are applied to the cells, and the effects on the sodium currents are measured.[4]

-

Data Analysis: Changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics are analyzed to determine the functional effects of the compounds.

Visualizations

Logical Relationship of this compound and Brevetoxin Binding

Caption: Competitive binding of this compound at Nav channel site 5.

Experimental Workflow for Characterizing this compound Binding

Caption: Integrated workflow for studying this compound's interaction.

Signaling Pathway of Brevetoxin Action (Antagonized by this compound)

Caption: Signaling cascade initiated by brevetoxin binding to Nav channels.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brevetoxin versus this compound Modulation of Human Nav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Brevetoxin activation of voltage-gated sodium channels regulates Ca2+ dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brevetoxin activation of voltage-gated sodium channels regulates Ca dynamics and ERK1/2 phosphorylation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Fluorescence Assay for the Characterization of this compound Binding to Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the limits of the usefulness of mutagenesis in studies of allosteric mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and Mutagenesis Studies of the C-terminal Region of Licensing Factor Cdt1 Enable the Identification of Key Residues for Binding to Replicative Helicase Mcm Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Brevenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevenal is a naturally occurring polyether compound isolated from the marine dinoflagellate Karenia brevis. It has garnered significant scientific interest due to its unique pharmacological profile, acting as a potent antagonist of brevetoxins at voltage-gated sodium channels (NaV). Beyond its role as a brevetoxin (B15176840) antidote, this compound exhibits promising intrinsic therapeutic properties, including anti-inflammatory, immunomodulatory, and mucociliary clearance-enhancing effects. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualization of associated signaling pathways.

Core Pharmacological Properties

Antagonism of Brevetoxin Action at Voltage-Gated Sodium Channels

This compound is a non-toxic polyether that competitively inhibits the binding of brevetoxins to site 5 on the α-subunit of voltage-gated sodium channels (VSSCs).[1][2][3] This competitive antagonism forms the basis of its protective effects against brevetoxin-induced neurotoxicity. Brevetoxins, produced by the same organism, are potent activators of NaV channels, leading to persistent channel opening, membrane depolarization, and uncontrolled neurotransmitter release. This compound effectively counteracts these effects by displacing brevetoxins from their binding site.[1][2][3] While the primary interaction is competitive at site 5, some evidence suggests that this compound may also bind to a distinct, allosterically coupled site on the NaV channel complex.

Modulation of NaV Channel Isoforms

This compound displays subtype-specific effects on different human NaV channel isoforms. Electrophysiological studies have demonstrated that neuronal (NaV1.2) and skeletal muscle (NaV1.4) channels are sensitive to this compound, while cardiac (NaV1.5) and peripheral nerve (NaV1.7) channels appear to be resistant.[4] Interestingly, this compound has been shown to be significantly less potent than brevetoxins in modulating these channels.[4]

Anti-inflammatory and Immunomodulatory Effects

This compound possesses significant anti-inflammatory and immunomodulatory properties. Studies have shown that it can reduce the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), from macrophages stimulated with lipopolysaccharide (LPS).[5] This effect does not appear to be mediated through the Toll-like receptor 4 (TLR4), the primary receptor for LPS.[5] Instead, this compound seems to alter the activation state of macrophages, shifting them towards a less inflammatory phenotype.[5]

Enhancement of Mucociliary Clearance

A key therapeutic potential of this compound lies in its ability to enhance mucociliary clearance.[5] This property is particularly relevant for the treatment of respiratory diseases characterized by mucus hypersecretion and impaired clearance, such as cystic fibrosis (CF). The precise signaling pathway through which this compound stimulates mucociliary clearance is an area of ongoing investigation, but it is thought to involve the modulation of ion transport and fluid secretion in the airway epithelium.[6][7]

Data Presentation

Table 1: Binding Affinity of this compound for the Brevetoxin Receptor Site on Rat Brain Synaptosomes

| Ligand | Assay Type | Kd (nM) | Ki (nM) | Reference |

| BODIPY-FL-Brevenal | Fluorescence | 10.3 ± 2.1 | - | [5] |

| This compound | Fluorescence Competition | - | 7.8 ± 1.5 | [5] |

| Biotinylated this compound | Fluorescence Competition | - | 12.4 ± 3.2 | [5] |

| [3H]-Brevenol | Radioligand | 67 ± 11 | - | [1] |

| This compound | Radioligand Competition | - | 75 ± 15 | [1] |

Table 2: Functional Modulation of Human NaV Channel Isoforms by this compound

| NaV Isoform | Parameter | This compound EC50/IC50 (nM) | Brevetoxin-3 EC50/IC50 (nM) | Reference |

| NaV1.2 | Ilate Enhancement | >1000 | 12 | [4] |

| NaV1.4 | Ilate Enhancement | 100 | 4 | [4] |

| NaV1.5 | Ipeak Inhibition | >10000 | 250 | [4] |

| NaV1.7 | Ipeak Inhibition | >10000 | 34 | [4] |

Experimental Protocols

Synaptosome Binding Assay (Fluorescence-Based)

This protocol describes a competitive binding assay to determine the affinity of this compound for its binding site on rat brain synaptosomes using a fluorescently labeled ligand.

1. Preparation of Synaptosomes:

-

Rat cerebella are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in the binding buffer.

2. Binding Assay:

-

The assay is performed in a 96-well plate format in a total volume of 200 µL.

-

The binding buffer consists of 50 mM HEPES, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, and 1 mg/mL BSA, pH 7.4.

-

To each well, add:

-

50 µg of synaptosomes.

-

A fixed concentration of fluorescently labeled this compound (e.g., BODIPY-FL-Brevenal at a concentration near its Kd).

-

Increasing concentrations of unlabeled this compound or other competing ligands.

-

For non-specific binding determination, a high concentration of unlabeled this compound (e.g., 10 µM) is used.

-

-

The plate is incubated for 1 hour at 4°C.

3. Filtration and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold wash buffer (binding buffer without BSA).

-

The fluorescence retained on the filters is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) for this compound is determined by fitting the competition binding data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism).

Automated Patch-Clamp Electrophysiology

This protocol outlines the methodology for assessing the functional modulation of human NaV channels by this compound using an automated patch-clamp system.

1. Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are cultured in appropriate media.

-

Cells are transiently or stably transfected with plasmids encoding the desired human NaV channel α-subunit (e.g., NaV1.2, NaV1.4, NaV1.5, or NaV1.7) and auxiliary β-subunits.

2. Automated Patch-Clamp Recordings:

-

Recordings are performed using a planar patch-clamp system (e.g., QPatch or Patchliner).

-

External Solution: Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4 with NaOH.

-

Internal Solution: Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Cells are automatically captured on the patch-clamp chip, and whole-cell configuration is established.

3. Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a holding potential of -120 mV, and depolarizing voltage steps are applied in 10 mV increments to elicit NaV channel currents.

-

State-Dependent Block: To assess the effect of this compound on different channel states, protocols are designed to enrich the population of resting, open, or inactivated channels before drug application.

4. Drug Application:

-

This compound is prepared in the external solution at various concentrations.

-

The automated system perfuses the cells with the control solution followed by increasing concentrations of this compound.

5. Data Acquisition and Analysis:

-

Whole-cell currents are recorded and digitized.

-

Parameters such as peak current amplitude (Ipeak), late current (Ilate), and voltage-dependence of activation and inactivation are measured.

-

Concentration-response curves are generated to determine the EC50 or IC50 values for this compound's effects on the measured parameters.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: Proposed anti-inflammatory signaling of this compound in macrophages.

Proposed Signaling Pathway for this compound-Induced Mucociliary Clearance

Caption: Proposed pathway for this compound's effect on mucociliary clearance.

Experimental Workflow for Synaptosome Binding Assay

Caption: Workflow for a fluorescence-based synaptosome binding assay.

Conclusion

This compound is a marine natural product with a multifaceted pharmacological profile. Its primary role as a competitive antagonist of brevetoxins at voltage-gated sodium channels makes it a promising candidate for the treatment of neurotoxic shellfish poisoning. Furthermore, its intrinsic anti-inflammatory, immunomodulatory, and mucociliary clearance-enhancing properties suggest a broader therapeutic potential, particularly in the context of chronic respiratory diseases like cystic fibrosis. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse biological activities and to translate these promising preclinical findings into clinical applications.

References

- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 2. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells [mdpi.com]

- 6. Calcium signaling in airway epithelial cells: current understanding and implications for inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

Brevenal's Role in Red Tide Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Red tides, caused by blooms of the dinoflagellate Karenia brevis, are associated with significant neurotoxicity due to the production of a suite of potent polyether toxins known as brevetoxins (PbTxs). These toxins bind to and activate voltage-gated sodium channels (VGSCs), leading to persistent neuronal firing and a range of adverse effects in marine life and humans, including neurotoxic shellfish poisoning (NSP). Interestingly, K. brevis also produces brevenal, a shorter polyether compound that acts as a natural antagonist to brevetoxins. This technical guide provides an in-depth exploration of this compound's mechanism of action, its competitive interaction with brevetoxins at the VGSC, and its potential as a therapeutic agent to mitigate red tide neurotoxicity. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and drug development.

Introduction to Red Tide Neurotoxicity

Harmful algal blooms of Karenia brevis release brevetoxins into the marine environment.[1] These lipid-soluble toxins can accumulate in shellfish, leading to NSP in humans upon consumption.[2] Inhalation of aerosolized brevetoxins can also cause respiratory irritation.[3] The primary molecular target of brevetoxins is site 5 on the α-subunit of VGSCs.[4][5] Binding of brevetoxins to this site causes a hyperpolarizing shift in the voltage-dependence of activation and inhibits channel inactivation, leading to prolonged sodium influx and uncontrolled neuronal depolarization.[4][6]

This compound: A Natural Brevetoxin (B15176840) Antagonist

This compound is a trans-fused polyether compound also produced by K. brevis.[7] Unlike brevetoxins, this compound is non-toxic and has been shown to counteract the effects of brevetoxins.[8] This antagonistic relationship is central to understanding the variable potency of red tides and presents a promising avenue for therapeutic intervention.[5]

Mechanism of Action: Competitive Inhibition at Voltage-Gated Sodium Channels

This compound's primary mechanism of action is the competitive inhibition of brevetoxin binding to VGSCs.[8] While both this compound and brevetoxins interact with site 5 on the channel, this compound does not activate the channel in the same manner.[9][10] Instead, it prevents or displaces brevetoxin from binding, thereby mitigating the toxic effects.[7][10]

Binding Affinity and Competition

Radioligand binding assays using rat brain synaptosomes have been instrumental in characterizing the interaction between this compound and brevetoxins. These studies have demonstrated that this compound competitively displaces tritiated brevetoxin ([³H]-PbTx-3) from its binding site.[8][9]

Data Presentation: Quantitative Binding Data

| Compound | Assay Type | Preparation | Labeled Ligand | Ki (nM) | Kd (nM) | Reference |

| PbTx-2 | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 0.81 | - | [9] |

| PbTx-3 | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 1.6 | - | [9] |

| This compound | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 98 | - | [9] |

| Brevenol | Competitive Binding | Rat Brain Synaptosomes | [³H]-PbTx-3 | 661 | - | [9] |

| PbTx-3 | Saturation Binding | tsA-201 cells (Nav1.5) | [42-³H]-PbTx3 | - | 12 ± 1.4 | [4] |

| PbTx-3 | Saturation Binding | tsA-201 cells (Nav1.4) | [42-³H]-PbTx3 | - | 1.8 ± 0.61 | [4] |

Electrophysiological Effects

Whole-cell patch-clamp electrophysiology studies on various VGSC subtypes have further elucidated the functional consequences of this compound and brevetoxin interaction. Brevetoxins cause a characteristic negative shift in the voltage-dependence of activation and an increase in the late sodium current. This compound, on the other hand, can antagonize these effects.

Data Presentation: Electrophysiological Effects of PbTx-3 on Nav Channels

| Channel Subtype | PbTx-3 Concentration | Effect on Activation (ΔV0.5) | Effect on Gmax | Reference |

| Nav1.5 | 1 µM | +8.7 ± 1.2 mV (depolarizing) | 0.4 ± 0.04 (inhibition) | [10] |

| Nav1.4 | 1 µM | Not significantly altered | 0.4 ± 0.1 (inhibition) | [10] |

Note: A positive shift in V0.5 indicates a depolarizing effect, while a negative shift would be hyperpolarizing.

Experimental Protocols

Synaptosome Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled compounds for the brevetoxin binding site on VGSCs in rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation:

-

Homogenize ten frozen rat brains in ice-cold homogenization buffer (0.32 M sucrose, 0.005 M sodium phosphate, with protease inhibitors, pH 7.4).[9]

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C.[9]

-

Collect the supernatant and centrifuge at 18,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomes) in fresh homogenization buffer.

-

-

Binding Reaction:

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording sodium currents from cells expressing specific VGSC subtypes to assess the effects of brevetoxin and this compound.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNA encoding the desired human Nav channel subtype (e.g., Nav1.2, Nav1.4, Nav1.5, or Nav1.7).[10]

-

-

Electrophysiological Recording:

-

Use an automated patch-clamp system to perform whole-cell voltage-clamp recordings.[10]

-

Use an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH 7.3).

-

Use an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES (pH 7.4).

-

-

Voltage Protocol and Data Acquisition:

-

Data Analysis:

-

Construct current-voltage (I-V) relationships to determine the peak sodium current at each voltage.

-

Fit the normalized conductance-voltage curves with a Boltzmann function to determine the voltage of half-maximal activation (V₀.₅).

-

Analyze the late sodium current to assess the inhibition of channel inactivation.

-

In Vivo Studies and Therapeutic Potential

In vivo studies have demonstrated this compound's ability to protect against brevetoxin-induced neurotoxicity. For instance, this compound has been shown to protect fish from the lethal effects of brevetoxin exposure.[7][8] Furthermore, in a sheep model of asthma, this compound was able to both inhibit and reverse brevetoxin-induced bronchoconstriction.[11]

Ovine Model of Mucociliary Clearance

The sheep model is a valuable tool for assessing airway responses to inhaled substances.

Methodology:

-

Animal Preparation:

-

Conscious adult ewes are restrained in a specialized cart.

-

Tracheal mucous velocity (TMV), an index of mucociliary clearance, is measured by observing the movement of radiopaque Teflon discs on the tracheal mucosa via bronchoscopy.

-

-

Toxin/Antagonist Administration:

-

Aerosolized brevetoxin or this compound is delivered to the airways.

-

TMV is measured before and at various time points after administration.

-

-

Data Analysis:

-

Changes in TMV are calculated as a percentage of the baseline measurement.

-

This model allows for the assessment of this compound's ability to prevent or reverse brevetoxin-induced impairment of mucociliary clearance.[11]

-

Visualizations

Signaling Pathway of Brevetoxin and this compound Interaction with the Voltage-Gated Sodium Channel

Caption: Brevetoxin binds to and activates the VGSC, leading to neurotoxicity. This compound competitively inhibits this binding, preventing channel activation and antagonizing the toxic effects.

Experimental Workflow for a Competitive Synaptosome Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a competitive fluorescence-based synaptosome binding assay for brevetoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Determinants of Brevetoxin Binding to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brevetoxin-Induced Neural Insult in the Retrosplenial Cortex of Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brevetoxin versus this compound Modulation of Human Nav1 Channels [mdpi.com]

- 11. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Brevenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevenal, a polyether compound derived from the marine dinoflagellate Karenia brevis, has demonstrated significant anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, its mechanism of action, and relevant experimental data. Detailed methodologies for key in vitro and in vivo experiments are provided to facilitate further research and development. The guide also visualizes the compound's proposed mechanism of action on key inflammatory signaling pathways.

Introduction

Chronic inflammatory diseases represent a significant global health burden. The constant activation of the inflammatory response can lead to tissue damage and is a key component in the pathophysiology of conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[1] this compound has emerged as a promising natural compound with the potential to modulate inflammatory responses.[2][3] Initially identified as an antagonist to the neurotoxic brevetoxins also produced by K. brevis, this compound has been shown to possess intrinsic anti-inflammatory activities independent of its toxin-antagonizing effects.[4][5] This document synthesizes the existing research on this compound's anti-inflammatory properties, focusing on its effects on immune cells and the underlying molecular pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of macrophage activity and the subsequent reduction in the secretion of pro-inflammatory cytokines.[1][2] Unlike broad-spectrum anti-inflammatory agents, this compound appears to selectively suppress the production of potent inflammatory mediators while preserving the secretion of anti-inflammatory or pleiotropic cytokines.[1]

Modulation of Macrophage Activation

In vitro studies have shown that this compound can alter the activation state of macrophages.[1][3] Macrophages, key cells of the innate immune system, can be broadly categorized into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. Research indicates that this compound treatment leads to a reduction in the expression of both M1 (e.g., CD86) and M2 (e.g., CD206) phenotype markers on macrophages.[2][3] This suggests that this compound does not simply shift the balance from M1 to M2 but rather induces a less activated, more quiescent state in these immune cells.[2][3]

Inhibition of Pro-inflammatory Cytokine Production

A hallmark of this compound's anti-inflammatory activity is its ability to decrease the production of key pro-inflammatory cytokines and chemokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] This effect has been observed in both murine macrophage cell lines (RAW 264.7 and MH-S) and human lung epithelial cells (A549).[1]

Signaling Pathways

The reduction in pro-inflammatory cytokine production by this compound suggests its interaction with key intracellular signaling pathways that regulate inflammation. While the precise molecular targets of this compound are still under investigation, its effects on cytokine output strongly point towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[6][7] The inhibition of these cytokines by this compound strongly implies an inhibitory effect on the NF-κB signaling cascade. It is hypothesized that this compound may interfere with the phosphorylation and degradation of IκBα, the inhibitor of NF-κB, thereby preventing the translocation of the active p50/p65 subunits to the nucleus.[1][8][9]

MAP Kinase Signaling Pathway

The MAPK signaling pathways (including p38, JNK, and ERK) are also crucial in the inflammatory response, often acting in concert with the NF-κB pathway to regulate cytokine production.[10][11] The observed reduction in pro-inflammatory cytokines by this compound suggests a potential modulatory effect on one or more of the MAPK cascades. Further research is needed to elucidate the specific interactions of this compound with the components of these pathways.

Quantitative Data

The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings on cytokine reduction and macrophage phenotype modulation.

Table 1: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion

| Cell Line | Cytokine | This compound Concentration | % Reduction (approx.) | Reference |

| Human Lung Epithelial (A549) | IL-8 | 0.1 - 1 nM | Significant Decrease | [1][2] |

| Murine Macrophage (RAW 264.7) | TNF-α | 1 nM | 20 - 35% | [1] |

| Murine Macrophage (RAW 264.7) | IL-1β | 1 nM | 20 - 35% | [1] |

| Murine Macrophage (MH-S) | TNF-α | 1 nM | 20 - 35% | [1] |

Table 2: Effect of this compound on Macrophage Phenotype Markers

| Cell Line | Marker | This compound Treatment | Observation | Reference |

| Murine Macrophage (RAW 264.7) | CD86 (M1 marker) | Yes | Reduced Expression | [1][3] |

| Murine Macrophage (RAW 264.7) | CD206 (M2 marker) | Yes | Reduced Expression | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Lines:

-

A549 (Human Lung Carcinoma Epithelial Cells): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

RAW 264.7 (Murine Macrophage Cells): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

MH-S (Murine Alveolar Macrophage Cells): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

-

-

LPS Stimulation:

-

Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for flow cytometry) and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a concentration known to induce a robust inflammatory response (e.g., 10-100 ng/mL for macrophages, 1000 µg/mL for A549 cells).[12][13]

-

Incubate for a specified time (e.g., 6-24 hours) to allow for cytokine production.

-

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to pellet any detached cells and debris.

-

Perform Enzyme-Linked Immunosorbent Assays (ELISA) for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) using commercially available kits.[14][15]

-

Follow the manufacturer's instructions for the ELISA protocol, which typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

After treatment with this compound and/or LPS, harvest the macrophage cells.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with fluorescently-labeled antibodies against macrophage surface markers (e.g., anti-CD86 for M1, anti-CD206 for M2).[16][17]

-

Incubate on ice, protected from light.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker.

In Vivo Anti-inflammatory Models

-

Anesthetize mice (e.g., with ketamine/xylazine).

-

Intratracheally or intranasally instill a solution of LPS to induce lung inflammation.[1][5]

-

Administer this compound (or vehicle control) at a predetermined time point before or after LPS challenge.

-

At a specified time post-LPS administration (e.g., 24-72 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils) and cytokine levels (using ELISA).

-

Process the lung tissue for histological analysis to assess inflammation and injury.

-

Administer this compound (or vehicle control) to rodents (rats or mice) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a specified time, inject a solution of carrageenan into the sub-plantar region of one hind paw to induce localized inflammation and edema.[3][18]

-

Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition by comparing the paw volume of this compound-treated animals to the vehicle-treated control group.

Conclusion

This compound demonstrates promising anti-inflammatory properties characterized by its ability to suppress pro-inflammatory cytokine production and modulate macrophage activation. Its selective action of reducing inflammatory mediators without compromising the anti-inflammatory response suggests a favorable therapeutic profile. The likely mechanism of action involves the inhibition of the NF-κB and potentially MAPK signaling pathways. Further research is warranted to fully elucidate the molecular targets of this compound and to evaluate its therapeutic potential in preclinical models of chronic inflammatory diseases. The detailed protocols provided in this guide aim to facilitate these future investigations.

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]

- 15. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. inotiv.com [inotiv.com]

The Immunomodulatory Landscape of Brevenal: A Technical Guide to its Effects on Macrophages

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunomodulatory effects of Brevenal, a marine-derived natural product, on macrophage behavior. It consolidates key findings on its anti-inflammatory properties, details the experimental protocols for assessing its impact, and visualizes the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in immunology and drug discovery exploring novel therapeutic agents for inflammatory diseases.

Core Findings: this compound's Modulation of Macrophage Function

This compound has been identified as a potent immunomodulator with a distinct profile of action on macrophages.[1][2][3] Unlike broad-spectrum anti-inflammatory agents, this compound selectively curtails the production of key pro-inflammatory cytokines while leaving others unaffected. Furthermore, it appears to induce a shift in the macrophage activation state, suggesting a nuanced mechanism of action that goes beyond simple suppression of inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data on the effects of this compound on macrophage cytokine secretion and surface marker expression. The data is derived from studies on murine macrophage cell lines, RAW 264.7 and MH-S, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory environment.

Table 1: Effect of this compound on LPS-Induced Cytokine Secretion in Macrophages

| Cell Line | Cytokine | Treatment | Result |

| RAW 264.7 | TNF-α | LPS + this compound | Significant Decrease[1] |

| MH-S | TNF-α | LPS + this compound | Significant Decrease[1] |

| RAW 264.7 | IL-1β | LPS + this compound | Significant Decrease[1] |

| RAW 264.7 | IL-6 | LPS + this compound | No Significant Change[1] |

| MH-S | IL-6 | LPS + this compound | No Significant Change[1] |

| RAW 264.7 | IL-10 | LPS + this compound | No Significant Change[1] |

| MH-S | IL-10 | LPS + this compound | No Significant Change[1] |

Table 2: Effect of this compound on Macrophage Surface Marker Expression

| Cell Line | Marker | Macrophage Phenotype | Treatment | Result |

| RAW 264.7 | CD86 | M1 (Pro-inflammatory) | This compound | Decreased Expression[1] |

| RAW 264.7 | CD206 (Mannose Receptor) | M2 (Anti-inflammatory/Resolution) | This compound | Decreased Expression[1] |

Postulated Mechanism of Action

Research indicates that this compound's immunomodulatory effects are not mediated by altering the expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[1][2][3] This suggests that this compound acts downstream of TLR4 signaling or through an independent pathway to modulate macrophage activation. The observed reduction in both M1 and M2 phenotype markers points towards this compound inducing a less active or quiescent state in macrophages, rather than simply polarizing them towards an anti-inflammatory phenotype.[1][2][3]

Signaling Pathway Visualizations

The following diagrams illustrate the known LPS-induced signaling pathways in macrophages and the hypothesized points of intervention by this compound that could lead to the observed immunomodulatory effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on macrophages.

Cell Culture and Treatment

-

Cell Lines:

-

Murine macrophage-like cell line RAW 264.7.

-

Murine alveolar macrophage cell line MH-S.

-

-

Culture Media:

-

RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MH-S: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

-

-

Culture Conditions:

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Experimental Treatment Workflow:

-

Seed macrophages in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for flow cytometry).

-

Allow cells to adhere and reach approximately 80% confluency.

-

Pre-treat cells with desired concentrations of this compound (or vehicle control) for a specified duration (e.g., 1 hour).

-

Stimulate cells with Lipopolysaccharide (LPS) at a final concentration of, for example, 100 ng/mL.

-

Incubate for a specified period (e.g., 24 hours for cytokine secretion).

-

Collect cell culture supernatants for cytokine analysis and harvest cells for flow cytometry or gene expression analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatants.

-

Procedure:

-

Use commercially available ELISA kits specific for each murine cytokine.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Block non-specific binding sites.

-

Add diluted cell culture supernatants and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Flow Cytometry for Surface Marker Analysis

-

Principle: Flow cytometry is employed to analyze the expression of cell surface markers (CD86 and CD206) on individual macrophages.

-

Procedure:

-

Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with fluorescently labeled antibodies specific for murine CD86 and CD206.

-

Wash cells to remove unbound antibodies.

-

Resuspend cells in a suitable buffer for analysis.

-

Acquire data on a flow cytometer, exciting the fluorophores with appropriate lasers and detecting the emitted light.

-

Analyze the data to determine the percentage of cells expressing each marker and the mean fluorescence intensity.

-

This technical guide provides a foundational understanding of the immunomodulatory effects of this compound on macrophages. The presented data, protocols, and pathway diagrams offer a framework for further investigation into the therapeutic potential of this marine natural product. Future research should focus on elucidating the precise molecular targets of this compound within the intracellular signaling cascades to fully unravel its mechanism of action.

References

- 1. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Brevenal: A Novel Marine-Derived Therapeutic Candidate for Chronic Respiratory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and asthma represent a significant global health burden, characterized by airway inflammation, mucus accumulation, and airflow obstruction. Current therapeutic strategies often provide symptomatic relief but fall short of addressing the multifaceted pathophysiology of these conditions. Brevenal, a polyether natural product isolated from the marine dinoflagellate Karenia brevis, has emerged as a promising therapeutic candidate with a dual mechanism of action: potent anti-inflammatory effects and enhancement of mucociliary clearance. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in respiratory diseases, detailing its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Introduction

This compound is a structurally complex, non-toxic polyether compound that has been shown to antagonize the effects of brevetoxins, potent neurotoxins also produced by Karenia brevis.[1] Initial investigations into its pharmacological properties revealed its potential to mitigate the harmful effects of red tides.[1][2][3] Subsequent research has unveiled its intrinsic therapeutic activities, particularly relevant to the pathophysiology of chronic respiratory diseases.[2] this compound's ability to both reduce airway inflammation and improve mucus clearance presents a compelling profile for a novel respiratory therapeutic.[2][4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current state of knowledge on this compound and providing detailed methodologies for its investigation.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-pronged mechanism of action, targeting key aspects of respiratory disease pathology: immunomodulation and enhancement of mucociliary clearance.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical models by modulating the function of key immune and epithelial cells.

-

Macrophage Polarization: this compound influences macrophage activation states, reducing the expression of both M1 (pro-inflammatory) and M2 (alternative activation) phenotype markers.[2][5] This suggests that this compound shifts innate immune cells to a less activated, or "quiet," state rather than simply polarizing them towards a specific phenotype.[2]

-

Cytokine and Chemokine Regulation: In human lung epithelial cells (A549) and murine macrophages (RAW 264.7 and MH-S), this compound significantly reduces the secretion of pro-inflammatory mediators, including interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][6] Notably, it does not appear to affect the secretion of the pleiotropic cytokine IL-6 or the anti-inflammatory cytokine IL-10.[2][6]

-

Toll-Like Receptor 4 (TLR4) Signaling: The anti-inflammatory effects of this compound in macrophages do not appear to be mediated by an alteration in the cell surface expression of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[2][5] This indicates that this compound's mechanism of action lies downstream of TLR4 or involves alternative signaling pathways.

Enhancement of Mucociliary Clearance

In addition to its anti-inflammatory properties, this compound has been shown to improve mucociliary clearance, a critical defense mechanism of the respiratory tract that is often impaired in chronic lung diseases.

-

Increased Tracheal Mucus Velocity: In vivo studies using a sheep model have demonstrated that this compound significantly increases tracheal mucus velocity.[2][4] This effect is particularly noteworthy as it is achieved at concentrations 1,000,000-fold lower than amiloride (B1667095), a sodium channel blocker known to improve mucus clearance.[4]

-

Antagonism of Brevetoxin-Induced Bronchoconstriction: this compound effectively antagonizes brevetoxin-induced bronchoconstriction in the sheep model.[4][7][8] This effect is observed at concentrations 100-fold lower than what would be predicted from its binding affinity to voltage-sensitive sodium channels, suggesting a novel or amplified mechanism of action in the airways.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Result | Reference(s) |

| A549 (Human Lung Epithelial) | Lipopolysaccharide (LPS) | 0.1 nM and 1 nM | IL-8 Secretion | Significant decrease | [2][6] |

| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | 0.1 nM - 10 nM | TNF-α Secretion | Significant decrease | [2][6] |

| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | 0.1 nM - 10 nM | IL-1β Secretion | Significant decrease | [2][6] |

| MH-S (Murine Alveolar Macrophage) | Lipopolysaccharide (LPS) | 0.1 nM - 10 nM | TNF-α Secretion | Significant decrease | [2][6] |

| RAW 264.7 (Murine Macrophage) | - | 0.1 nM - 100 nM | M1 Marker (CD86) Expression | Reduced expression | [2] |

| RAW 264.7 (Murine Macrophage) | - | 0.1 nM - 100 nM | M2 Marker (CD206) Expression | Reduced expression | [2] |

Table 2: In Vivo Effects of this compound in a Sheep Model of Respiratory Function

| Model | Parameter Measured | This compound Effect | Quantitative Comparison | Reference(s) |

| Healthy Sheep | Tracheal Mucus Velocity | Increased | Achieved same improvement as amiloride at a 10⁶-fold lower concentration. | [4] |

| Asthmatic Sheep | Brevetoxin-Induced Bronchoconstriction | Antagonized | Effective at concentrations 100-fold lower than predicted by synaptosome binding assays. | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

References

- 1. This compound Is a Natural Inhibitor of Brevetoxin Action in Sodium Channel Receptor Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a natural inhibitor of brevetoxin action in sodium channel receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a brevetoxin antagonist from Karenia brevis, binds to a previously unreported site on mammalian sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Marine Natural Product, is Anti-Inflammatory and an Immunomodulator of Macrophage and Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Airway Responses to Aerosolized Brevetoxins in an Animal Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Brevenal's Impact on Mucociliary Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brevenal, a naturally occurring polyether compound isolated from the marine dinoflagellate Karenia brevis, has demonstrated significant potential as a therapeutic agent for improving mucociliary clearance. This is a critical physiological process for maintaining respiratory health, and its impairment is a hallmark of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and asthma. This compound has been observed to increase tracheal mucus velocity in preclinical models, suggesting its utility in addressing the debilitating effects of mucus accumulation in these conditions. This document provides an in-depth technical overview of the current understanding of this compound's effect on mucociliary clearance, including available quantitative data, detailed experimental protocols, and a proposed signaling pathway.

Quantitative Data on this compound's Effect on Mucociliary Clearance

In vivo studies utilizing a sheep model have been instrumental in quantifying the effect of this compound on mucociliary clearance. The baseline tracheal mucus velocity (TMV) in conscious sheep has been established, providing a crucial reference point for evaluating the efficacy of therapeutic interventions.

| Parameter | Value | Animal Model | Reference |

| Baseline Tracheal Mucus Velocity | 17.3 ± 6.2 mm/min | Conscious Sheep | [1] |

Experimental Protocols

The evaluation of this compound's effect on mucociliary clearance involves specialized in vivo and in vitro methodologies.

In Vivo Measurement of Tracheal Mucus Velocity in a Sheep Model

The sheep has been identified as an ideal animal model for studying tracheal mucus velocity due to its tolerance to bronchofiberscopy without the need for anesthesia, which can depress mucociliary function[1][2].

Protocol:

-

Animal Preparation: Conscious, healthy sheep are used. The animal is gently restrained in a cart.

-

Marker Deposition: A fiberoptic bronchoscope is inserted transnasally into the trachea. Small, inert Teflon discs are deposited onto the tracheal mucosa as visible markers[2].

-

Visualization and Recording: The movement of the Teflon discs is visualized through the bronchoscope and recorded using a cine-bronchofiberscopic technique[2].

-

Data Analysis: The distance traveled by the markers over a specific time is measured to calculate the tracheal mucus velocity, typically expressed in mm/min.

-

This compound Administration: this compound can be administered via aerosol inhalation or direct instillation into the trachea to assess its effect on the measured baseline velocity.

In Vitro Measurement of Ciliary Beat Frequency (CBF)

In vitro assays using cultured airway epithelial cells are employed to investigate the direct effects of compounds on ciliary function.

Protocol:

-